molecular formula C19H21N2O3+ B14152967 2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium CAS No. 1030937-69-9

2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium

Cat. No.: B14152967
CAS No.: 1030937-69-9
M. Wt: 325.4 g/mol
InChI Key: KXPRPFULQJABTC-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol .

Scientific Research Applications

2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium involves its interaction with specific molecular targets. It is known to bind to DNA and interfere with its replication, thereby inhibiting cell proliferation . The compound also interacts with various enzymes and receptors, modulating their activity and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxycarbonyl and furanyl groups in 2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium imparts unique chemical and biological properties. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1030937-69-9

Molecular Formula

C19H21N2O3+

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 5-[(2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ium-2-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C19H21N2O3/c1-21(11-13-7-8-18(24-13)19(22)23-2)10-9-17-15(12-21)14-5-3-4-6-16(14)20-17/h3-8,20H,9-12H2,1-2H3/q+1

InChI Key

KXPRPFULQJABTC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=C(C1)C3=CC=CC=C3N2)CC4=CC=C(O4)C(=O)OC

Origin of Product

United States

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